

Technical Guide: Solubilization and Handling of N-tert-Butyl-N-methylurea

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Compound of Interest

Compound Name: *N-tert-Butyl-N-methylurea*

CAS No.: 216142-80-2

Cat. No.: B14241093

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Technical Overview & Physicochemical Profile

Compound Identity:

- Chemical Name: 1-tert-Butyl-1-methylurea (**N-tert-Butyl-N-methylurea**)[1]
- CAS Number: 216142-80-2[1][2]
- Molecular Formula: C₆H₁₄N₂O[1]
- Molecular Weight: 130.19 g/mol [1][2]

The Solubility Paradox: Researchers often assume that because "urea" is in the name, this compound should be highly water-soluble. This is a misconception. While urea itself is highly hydrophilic, the 1,1-disubstitution pattern with a bulky tert-butyl group and a methyl group drastically alters the solvation thermodynamics.

- Hydrophobic Effect: The tert-butyl group is a dense hydrophobic sphere. When placed in water, it forces water molecules to order themselves around it (entropic penalty), resisting

dissolution.

- **Steric Hindrance:** The 1,1-substitution crowds the nitrogen atom, reducing the availability of the urea moiety to participate in hydrogen bonding networks effectively compared to mono-substituted ureas.

Result: **N-tert-Butyl-N-methylurea** exhibits inverse temperature-dependent solubility issues. It may dissolve in hot water but will readily crystallize/precipitate upon cooling to room temperature, leading to inconsistent experimental results if not managed correctly.

Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Aqueous Buffers

Q: "I dissolved the compound in warm PBS, but after 20 minutes on the bench, white crystals appeared. Why?"

A: You are observing the saturation limit shift. At 40°C–50°C, the lattice energy of the crystal is overcome by thermal kinetic energy, allowing the compound to dissolve. As the solution cools to ambient temperature (20°C–25°C), the solubility limit drops below your concentration, and the hydrophobic tert-butyl group drives the molecules to re-aggregate to minimize water contact.

- **Correction:** Do not rely on heat alone for stable aqueous stocks. If your final concentration exceeds ~1–2 mg/mL (empirical estimate), you must use a co-solvent.

Issue 2: Inconsistent Biological Assay Results

Q: "My IC50 values are fluctuating wildly between replicates. Could solubility be the cause?"

A: Yes. If you are dosing from a purely aqueous stock that is near its saturation point, micro-precipitates (often invisible to the naked eye) may form. This effectively lowers the soluble concentration available to interact with your target (e.g., p38 kinase pathways).

- **Correction:** Switch to the Organic Stock Protocol (see Section 3). Dissolve in 100% DMSO first, then spike into the assay buffer. This ensures the compound is molecularly dispersed before it hits the aqueous environment.

Issue 3: Safety & Identity Confusion

Q: "Is this compound related to NMU (N-Nitroso-N-methylurea)? Do I need special carcinogen handling?"

A:NO. This is a critical distinction.

- NMU (CAS 684-93-5): A potent carcinogen and alkylating agent (Nitroso group).
- **N-tert-Butyl-N-methylurea** (CAS 216142-80-2): A substituted urea, generally used as a synthesis intermediate or fragment. While standard PPE is required, it lacks the nitroso functionality that confers extreme genotoxicity. Always verify the CAS number on your vial.

Validated Solubilization Protocols

Protocol A: Preparation of Stable Stock Solutions (Recommended)

For biological assays (Cell culture, ELISA, Kinase assays)

Rationale: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice efficiently and is miscible with water.

- Weighing: Weigh the desired amount of **N-tert-Butyl-N-methylurea**.
- Primary Solubilization: Add 100% DMSO to achieve a concentration 100x to 1000x higher than your final assay concentration (e.g., make a 10 mM or 50 mM stock).
 - Note: Ethanol is a viable alternative if DMSO is toxic to your specific cell line, but DMSO is preferred for stability.
- Dissolution: Vortex for 30 seconds. The solution should be crystal clear.
- Dilution: Dilute this stock into your aqueous buffer (PBS/Media) immediately prior to use. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity.

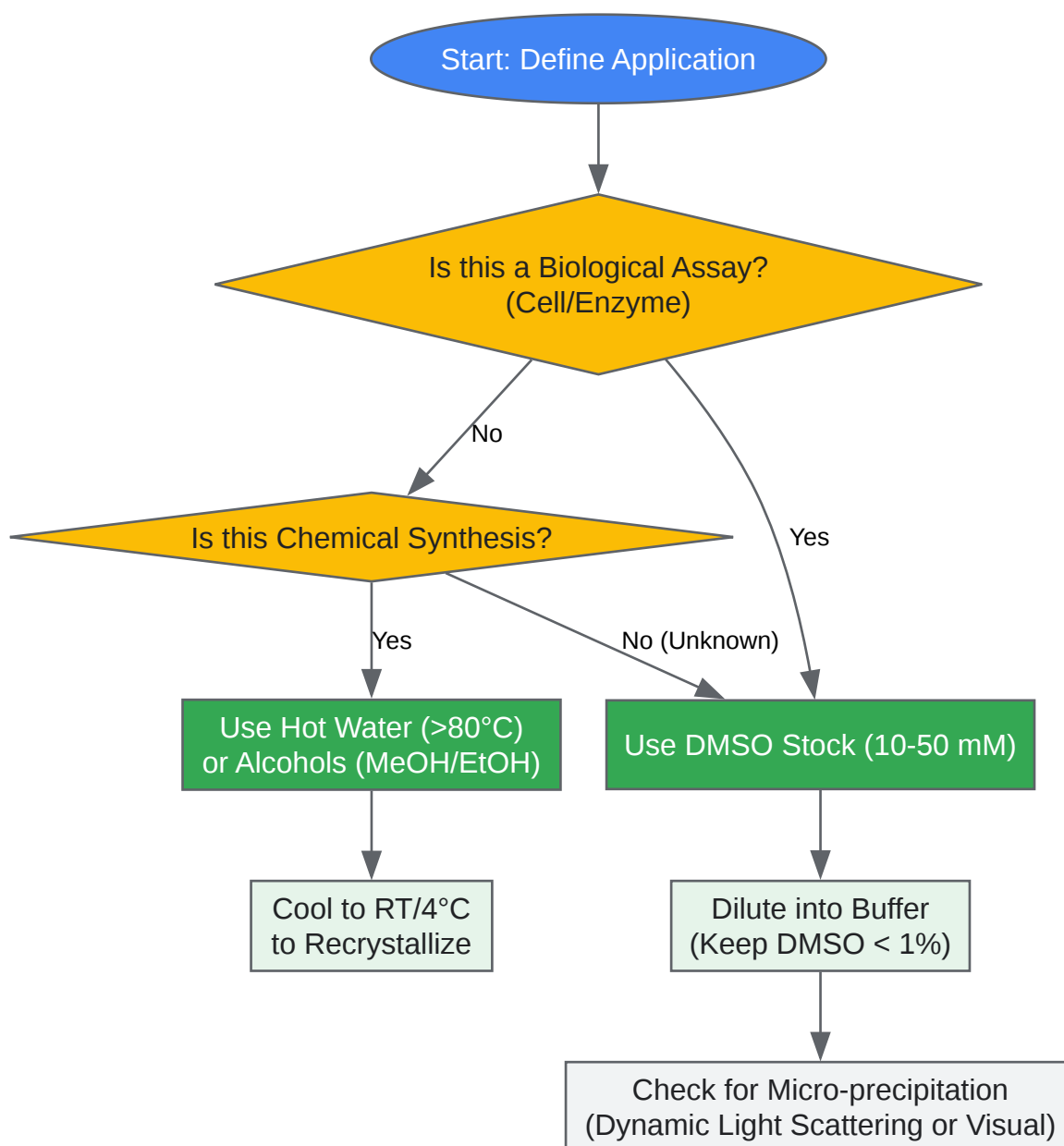
Protocol B: Aqueous Recrystallization / Purification

For chemical synthesis purification, utilizing the solubility differential.

- Heating: Suspend the crude solid in distilled water (approx. 10 mL per gram).
- Boiling: Heat to boiling (100°C) with stirring. The solid should dissolve completely.
- Filtration: If insoluble particles remain (impurities), filter while hot.
- Cooling: Allow the filtrate to cool slowly to 4°C.
- Collection: The **N-tert-Butyl-N-methylurea** will crystallize out as high-purity white needles/solids. Filter and dry.

Decision Logic: Solvent System Selection

The following diagram illustrates the decision process for selecting the appropriate solvent system based on your experimental needs.



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Caption: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Comparative Solubility Data

Solvent System	Solubility Behavior	Recommended Use
Water (25°C)	Low / Sparingly Soluble	Not recommended for stock solutions. Risk of precipitation.
Water (80°C)	High	Purification (Recrystallization).
DMSO	Very High (>50 mM)	Primary stock for biological assays.
Ethanol	High	Alternative stock; Synthesis solvent.
PBS (pH 7.4)	Low	Only for final dilution (keep <1 mM if possible).

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11719, Methylurea.[3] (General urea solubility trends). Retrieved from [\[Link\]](#)
- Google Patents. (2019). Patent WO2019071147A1: P38 kinase inhibitors reduce DUX4 and downstream gene expression. (Contextual usage of alkyl-urea fragments).

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Sources

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- To cite this document: BenchChem. [Technical Guide: Solubilization and Handling of N-tert-Butyl-N-methylurea]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14241093/docs#technical-guide-solubilization-and-handling-of-n-tert-butyl-n-methylurea>]

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